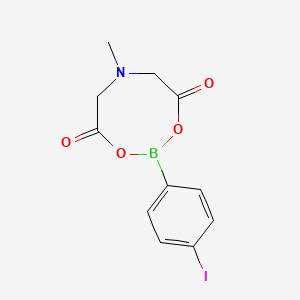

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Descripción

Propiedades

IUPAC Name |

2-(4-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKNJEGAWBNFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BINO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746271 | |

| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257649-56-1 | |

| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257649-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Condensation of 4-Iodophenylboronic Acid with MIDA

The most widely reported method involves the condensation of 4-iodophenylboronic acid with methyliminodiacetic acid (MIDA) under dehydrating conditions. This approach leverages the affinity of boronic acids for diol-based ligands to form stable boron heterocycles.

Procedure :

-

Reagents : 4-Iodophenylboronic acid (1.0 equiv), MIDA (1.2 equiv), dimethyl sulfoxide (DMSO), and triethyl orthoformate (HC(OEt)₃).

-

Conditions : The reaction is conducted under nitrogen at 115°C for 16 hours, with HC(OEt)₃ acting as a dehydrating agent to facilitate cyclization.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 48–62% after recrystallization with acetone and pentane.

Mechanistic Insight :

The reaction proceeds through a two-step mechanism:

In Situ Generation from Aryl Halides

An alternative route bypasses isolated boronic acids by generating the boron intermediate in situ from aryl halides. This method reduces handling of moisture-sensitive boronic acids.

Procedure :

-

Reagents : 1-Bromo-4-iodobenzene (1.0 equiv), triisopropyl borate (1.2 equiv), n-butyllithium (n-BuLi, 1.2 equiv), and MIDA (1.5 equiv).

-

Conditions :

-

Workup : Solvent removal under reduced pressure, followed by trituration with acetone.

Yield : 81% for analogous phenyl-MIDA-boronates.

Advantages :

Critical Parameters and Optimization Strategies

Solvent Systems

Temperature and Time

Stoichiometry

-

MIDA Excess : A 1.2:1 molar ratio of MIDA to boronic acid maximizes yield by compensating for minor hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

Challenges and Mitigation

Hydrolytic Instability

Byproduct Formation

-

Anhydride Impurities : Traces of MIDA anhydride (up to 5%) may form during prolonged heating.

-

Mitigation : Shorten reaction times and employ excess HC(OEt)₃.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its boron content.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and iodophenyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Stability

- 4-Fluorophenyl derivatives exhibit higher electronegativity, favoring electronic interactions in medicinal chemistry contexts .

- Electron-Withdrawing Groups :

- Solubility Modifiers :

- 4-Methoxyphenyl substitution enhances solubility in polar solvents due to the methoxy group’s hydrophilicity .

Actividad Biológica

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Molecular Formula : CHBINO

- Molecular Weight : 358.92 g/mol

- CAS Number : 1257649-56-1

The compound features a dioxazaborocane ring structure which contributes to its reactivity and stability. Its iodophenyl group enhances its potential for interactions with biological targets.

Synthesis

The synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the Suzuki–Miyaura coupling reaction. This method is favored for its mild conditions and functional group tolerance:

- Reagents : Boron reagents and aryl halides.

- Conditions : Mild temperatures in organic solvents like dichloromethane or ethanol.

- Yield : Varies based on specific reaction conditions but can be optimized for higher yields.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with molecular targets through the boron and iodophenyl groups. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

For example, studies have shown that similar boron-containing compounds can disrupt cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

Preliminary studies suggest that 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may possess antimicrobial properties. The iodophenyl group can enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions .

Case Studies

Several studies have investigated the biological activity of related boron compounds:

-

Study on Boronates as Anticancer Agents :

- Investigated various boron-containing compounds for their cytotoxic effects on cancer cell lines.

- Results indicated significant apoptosis induction in treated cells compared to controls.

-

Antimicrobial Activity Assessment :

- Evaluated the efficacy of structurally similar dioxazaborocanes against common bacterial strains.

- Found promising results with significant inhibition zones compared to standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | Moderate | Promising | Covalent bonding with targets |

| 4-Iodo-L-phenylalanine | High | Low | Disruption of protein synthesis |

| 2-(4-Nitrophenyl)-6-methylboronic acid | High | Moderate | Inhibition of cell cycle |

Q & A

Q. What are the critical steps for optimizing the synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?

- Methodological Answer : Synthesis optimization should prioritize controlling boron-oxygen bond formation and iodine substitution efficiency. Use inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis of the dioxazaborocane ring. Monitor reaction progress via <sup>11</sup>B NMR to track boron coordination changes and HPLC-MS to confirm iodine retention in the final product. Adjust stoichiometry of the iodophenyl precursor to minimize side reactions (e.g., dehalogenation) .

Q. How can spectroscopic techniques characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability assays using:

- UV-Vis spectroscopy to monitor absorbance shifts in the iodophenyl group (250–300 nm range).

- FT-IR to track B-O bond vibrations (1,200–1,400 cm⁻¹) and lactam carbonyl stretching (1,650–1,750 cm⁻¹).

- X-ray crystallography (if crystalline) to compare unit cell parameters at pH 4.6 (mimicking physiological conditions) and pH 7.3. Buffer solutions should replicate sodium acetate/sodium 1-octanesulfonate systems for consistency .

Q. What solvent systems are optimal for preserving the compound’s integrity during storage?

- Methodological Answer : Avoid protic solvents (e.g., water, alcohols) due to boron-oxygen bond hydrolysis. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for short-term storage (<1 week). For long-term stability, lyophilize the compound and store under vacuum with desiccants (e.g., silica gel). Confirm stability via periodic HPLC purity checks (>95% threshold) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic structure compared to halogen analogs (e.g., fluorine)?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare frontier molecular orbitals (HOMO/LUMO) and partial charges. Use Gaussian09/B3LYP/6-31G(d) basis sets for geometry optimization. Experimental validation via cyclic voltammetry will reveal iodine’s polarizable effect on redox potentials. Contrast with fluorophenyl analogs (e.g., CID 50896237) to quantify inductive vs. resonance effects .

Q. What experimental designs are suitable for analyzing contradictory data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Adopt a split-plot factorial design to isolate variables:

- Main plots : Catalyst type (Pd vs. Ni).

- Subplots : Solvent polarity (THF vs. DMF).

- Replicates : 4 replicates per condition.

Use ANOVA to identify interaction effects (e.g., catalyst-solvent incompatibility). Validate via HPLC-MS/MS to detect unexpected byproducts (e.g., deboronation or aryl-aryl coupling) .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic ecosystems?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine octanol-water partition coefficients (log Kow) via shake-flask method.

- Phase 2 : Simulate photodegradation under UV light (λ = 254 nm) in synthetic freshwater.

- Phase 3 : Use LC-QTOF-MS to identify transformation products (e.g., hydrolyzed boron species).

Compare results with structurally similar dioxazaborocanes to establish structure-persistence relationships .

Q. What theoretical frameworks guide the analysis of its biological activity in enzyme inhibition assays?

- Methodological Answer : Apply Michaelis-Menten kinetics with modifications for non-competitive inhibition:

- Measure Ki (inhibition constant) via dose-response curves.

- Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., serine proteases).

Validate hypotheses using site-directed mutagenesis to disrupt predicted binding pockets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer : Conduct a meta-analysis with inclusion criteria:

- Standardize cell viability assays (MTT vs. resazurin).

- Normalize data to intracellular iodine uptake (measured via ICP-MS ).

- Stratify by cell lineage (e.g., epithelial vs. hematopoietic).

Use Cochran’s Q test to quantify heterogeneity and identify confounding variables (e.g., serum concentration in culture media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.